6-chloro-2-fluoro-3-(trifluoromethyl)benzoic acid is an aromatic carboxylic acid characterized by the presence of multiple halogen substituents. It is primarily utilized in organic synthesis and biological research. The compound's unique structure allows it to serve as a versatile building block in the development of more complex organic molecules, particularly in the fields of medicinal chemistry and agrochemicals.
This compound can be synthesized from commercially available starting materials through various chemical reactions, including halogenation and functional group modifications. It is often derived from benzoic acid derivatives, which are modified to introduce the desired halogen substituents.
6-chloro-2-fluoro-3-(trifluoromethyl)benzoic acid belongs to the class of benzoic acids, specifically classified as a fluorinated benzoic acid derivative due to its multiple fluorine substituents. Such compounds are frequently studied for their biological activity and potential applications in pharmaceuticals and agrochemicals.
The synthesis of 6-chloro-2-fluoro-3-(trifluoromethyl)benzoic acid typically involves several key steps:
Industrial production may involve continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product. The specific reaction conditions can vary based on the desired scale and application.
The molecular formula for 6-chloro-2-fluoro-3-(trifluoromethyl)benzoic acid is , with a molecular weight of approximately 242.55 g/mol. The compound features a benzene ring with a carboxylic acid group, along with three halogen substituents:
| Property | Value |
|---|---|
| Molecular Formula | C8H3ClF4O2 |
| Molecular Weight | 242.55 g/mol |
| IUPAC Name | 6-chloro-2-fluoro-3-(trifluoromethyl)benzoic acid |
| InChI | InChI=1S/C8H3ClF4O2/c9-4-... |
| InChI Key | LUWFLIBVHSKCBH-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C(=C1C(F)(F)F)F)C(=O)O)Cl |
6-chloro-2-fluoro-3-(trifluoromethyl)benzoic acid can participate in various chemical reactions:
The mechanism of action for 6-chloro-2-fluoro-3-(trifluoromethyl)benzoic acid varies based on its application:
The compound exhibits specific physical characteristics that are relevant for its handling and application:
The chemical properties include:
6-chloro-2-fluoro-3-(trifluoromethyl)benzoic acid has several notable applications:
Trifluoromethyl group introduction is a critical step in synthesizing 6-chloro-2-fluoro-3-(trifluoromethyl)benzoic acid. Two dominant approaches exist:
Achieving precise halogen positioning demands tailored methodologies:
Advanced catalytic approaches enhance efficiency:
Solvent polarity dramatically influences reaction outcomes:
Table 1: Solvent Impact on Lithiation-Carboxylation Synthesis
| Solvent | Reaction Temperature | Yield (%) | Purity (%) | Key Observation |
|---|---|---|---|---|
| Tetrahydrofuran (THF) | -75°C | 89–90 | >98 | Optimal lithium solvation |
| Dimethylformamide (DMF) | -30°C | 75 | 90 | Competing side reactions |
| Toluene | -75°C | 65 | 85 | Poor lithium intermediate stability |
Polar aprotic solvents (THF) maximize yield by stabilizing charged intermediates, while protic solvents cause proton quenching. Post-reaction, solubility challenges arise due to the compound’s hydrophobicity, necessitating recrystallization from ethanol/water mixtures [1] [5].
Fluorine introduction strategies involve fundamental trade-offs:
Table 2: Fluorination Pathway Comparison
| Parameter | Direct Fluorination | Halogen Exchange |
|---|---|---|
| Regioselectivity | Low | High |
| Reaction Conditions | Mild | Harsh (high T, long t) |
| Byproducts | Complex mixtures | Minimal |
| Scalability | Limited | Industrial viable |
The Halex route is preferred for manufacturing due to superior control, despite higher energy input [3] [7].
CAS No.: 1192-42-3
CAS No.: 11104-40-8
CAS No.:
CAS No.: 37734-05-7